molecular formula C10H8Cl2O3 B6327994 (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid CAS No. 24076-35-5

(E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid

Cat. No.: B6327994
CAS No.: 24076-35-5
M. Wt: 247.07 g/mol
InChI Key: XPMPKHNTDUSWCF-NSCUHMNNSA-N
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Description

Contextualization within Halogenated Cinnamic Acid Derivatives Research

Cinnamic acid and its derivatives are privileged scaffolds in medicinal chemistry and drug discovery, known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, antidiabetic, and antioxidant properties. rsdjournal.orgnih.gov The introduction of halogen atoms, such as chlorine, into the cinnamic acid structure is a common strategy employed by researchers to modulate a compound's physicochemical and biological properties. nih.gov

Halogenation can influence a molecule's:

Lipophilicity: The addition of chlorine atoms generally increases the molecule's fat-solubility, which can affect its ability to cross biological membranes.

Electronic Effects: As electron-withdrawing groups, halogens can alter the electron distribution within the molecule, potentially influencing its interaction with biological targets. nih.gov

Metabolic Stability: Halogen substitution can sometimes block sites of metabolic oxidation, leading to a longer biological half-life.

The presence of a methoxy (B1213986) (-OCH3) group also plays a crucial role. Methoxy substituents are known to be important for various biological activities, including insulin (B600854) release and antioxidant effects. researchgate.net For instance, derivatives like 4-methoxycinnamic acid have demonstrated significant biological potential. nih.gov The compound (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid combines both dichlorination and methoxylation, placing it within a specific and compelling subgroup of cinnamic acid derivatives. Research on related compounds suggests that the interplay between these substituents could lead to novel biological activities.

Below is a comparative table illustrating the structural variations among cinnamic acid and some of its derivatives to contextualize the subject compound.

Compound NamePhenyl Ring SubstituentsKey Research Areas
Cinnamic AcidNonePrecursor, antimicrobial, fragrance
p-Coumaric Acid4-hydroxyAntioxidant, anti-inflammatory
Ferulic Acid4-hydroxy, 3-methoxyAntioxidant, neuroprotective, UV protectant
Sinapic Acid4-hydroxy, 3,5-dimethoxyAntioxidant, antimicrobial
This compound 3,5-dichloro, 4-methoxy Largely Unexplored

Academic Significance and Foundational Research Gaps

Despite the extensive research into cinnamic acids as a whole, a significant foundational research gap exists for this compound. A thorough review of scientific literature reveals a notable lack of studies focused specifically on its synthesis, characterization, and biological evaluation. While its constituent parts—the cinnamic acid backbone, chlorine atoms, and a methoxy group—are well-studied in other combinations, this particular arrangement remains obscure.

The academic significance of studying this compound lies in the principle of structure-activity relationships (SAR). drugdesign.org SAR studies are fundamental to medicinal chemistry, aiming to understand how the specific structure of a chemical compound relates to its biological effect. rsdjournal.orgdrugdesign.org The key unanswered questions regarding this compound represent a clear research void:

Synthesis and Yield Optimization: While the synthesis can be predicted via standard reactions like the Knoevenagel or Perkin condensation, detailed studies on optimized reaction conditions, purification, and yield are not readily available.

Physicochemical Properties: Essential data regarding its solubility, melting point, pKa, and stability are not documented in major chemical databases.

Biological Activity Profile: The compound has not been systematically screened for the activities commonly associated with its parent class, such as anticancer, antimicrobial, or enzyme inhibition properties. nih.gov The specific effect of the 3,5-dichloro substitution pattern on the known activities of 4-methoxycinnamic acid is unknown.

Scope and Objectives for Advanced Research Exploration

The existing gaps in knowledge provide a clear roadmap for future research. A dedicated exploration of this compound would be a valuable contribution to the field of medicinal and materials chemistry.

Primary Research Objectives:

Chemical Synthesis and Characterization:

To develop and optimize a reliable synthetic route to produce the compound in high purity.

To fully characterize the molecule using modern analytical techniques (NMR, Mass Spectrometry, IR Spectroscopy, and X-ray Crystallography).

To determine its key physicochemical properties, as detailed in the table below.

Biological Screening and Mechanistic Studies:

To conduct broad-spectrum in vitro screening to identify potential biological activities (e.g., cytotoxicity against cancer cell lines, antimicrobial activity against various pathogens, antioxidant capacity).

Based on initial findings, to perform more targeted assays, such as specific enzyme inhibition studies (e.g., on α-glucosidase or tyrosinase, which are known targets for other cinnamic acid derivatives). nih.gov

Structure-Activity Relationship (SAR) Analysis:

To synthesize a small library of related analogues (e.g., with different halogen patterns or alkoxy groups) to establish clear SAR. This would help elucidate the specific contributions of the 3,5-dichloro and 4-methoxy groups to any observed activity.

Proposed Initial Research Parameters

Parameter Category Specific Data Point to Investigate Rationale
Physicochemical Melting Point Indicator of purity and solid-state packing.
Solubility (in various solvents) Crucial for formulation and biological assay design.
pKa Determines ionization state at physiological pH.
LogP (Octanol-Water Partition) Predicts lipophilicity and membrane permeability.
Biological IC50 against cancer cell lines To determine potential anticancer activity.
MIC against bacterial/fungal strains To determine potential antimicrobial efficacy.

By systematically addressing these objectives, the scientific community can fill the current knowledge void surrounding this compound, potentially uncovering a new chemical tool or a lead compound for therapeutic development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3,5-dichloro-4-methoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c1-15-10-7(11)4-6(5-8(10)12)2-3-9(13)14/h2-5H,1H3,(H,13,14)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMPKHNTDUSWCF-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1Cl)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for E 3 3,5 Dichloro 4 Methoxyphenyl Acrylic Acid and Its Analogues

Established Synthetic Routes to the Core Acrylic Acid Moiety

The formation of the α,β-unsaturated carboxylic acid, the core of the target molecule, is typically achieved through condensation reactions that create a new carbon-carbon double bond. The Knoevenagel and Claisen-Schmidt condensations are prominent strategies for this transformation.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a versatile method for forming C=C bonds. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. researchgate.netwikipedia.orgthermofisher.com For the synthesis of cinnamic acid derivatives like the target molecule, the starting aldehyde would be 3,5-dichloro-4-methoxybenzaldehyde (B2560759).

The active methylene component is typically malonic acid or its esters (e.g., diethyl malonate). wikipedia.orggoogle.com The reaction is facilitated by a basic catalyst, such as an amine like piperidine or pyridine (B92270). researchgate.netresearchgate.net

A key variant for synthesizing acrylic acids is the Doebner modification of the Knoevenagel condensation. This approach utilizes malonic acid specifically, with pyridine often serving as both the catalyst and the solvent. wikipedia.org The reaction proceeds through a condensation step followed by a decarboxylation upon heating, directly yielding the α,β-unsaturated carboxylic acid. wikipedia.org

General Reaction Scheme:

Reactants: Substituted Benzaldehyde, Malonic Acid

Catalyst/Solvent: Pyridine, often with a co-catalyst like piperidine chemicalbook.com

Process: The reaction mixture is typically heated to reflux. chemicalbook.com The initial condensation product undergoes decarboxylation to form the final acrylic acid.

The use of a weak base is crucial to prevent self-condensation of the aldehyde. wikipedia.org The reaction mechanism involves the deprotonation of the active methylene compound to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step eliminates a water molecule, forming the carbon-carbon double bond. researchgate.netwikipedia.org

Claisen-Schmidt Condensation Strategies

The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone or ester in the presence of a base. wikipedia.orgnih.gov This method can be adapted to synthesize acrylic acid derivatives.

To form the acrylic acid moiety, an ester with α-hydrogens, such as methyl acetate (B1210297) or ethyl acetate, is used as the nucleophilic component. The reaction is typically catalyzed by a strong base like sodium ethoxide or sodium hydroxide (B78521). wikipedia.orgresearchgate.net

The initial product of the condensation is a β-hydroxy ester, which readily dehydrates under the reaction conditions to yield an α,β-unsaturated ester (a cinnamate ester). This ester is then hydrolyzed in a subsequent step (either acidic or basic) to afford the desired acrylic acid.

Two-Step Process:

Condensation: 3,5-dichloro-4-methoxybenzaldehyde reacts with an acetate ester (e.g., methyl acetate) in the presence of a strong base (e.g., sodium methoxide) to form the corresponding methyl cinnamate. researchgate.net

Hydrolysis: The resulting ester is treated with an acid or base to cleave the ester linkage, yielding (E)-3-(3,5-dichloro-4-methoxyphenyl)acrylic acid.

Quantitative yields have been reported for Claisen-Schmidt reactions conducted without a solvent, using sodium hydroxide as the base. wikipedia.org

Strategies for Introducing Dichloro and Methoxy (B1213986) Substituents on the Aromatic Ring

The synthesis of the precursor, 3,5-dichloro-4-methoxybenzaldehyde, requires precise control over the introduction of the halogen and methoxy groups onto the aromatic ring. This can be achieved either by starting with a pre-substituted ring or by functionalizing a simpler aromatic compound.

Halogenation Techniques at Specific Aromatic Positions

The introduction of chlorine atoms onto the aromatic ring is accomplished via electrophilic aromatic substitution. libretexts.org The directing effects of existing substituents are critical for achieving the desired 3,5-dichloro substitution pattern.

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director. msu.eduaskthenerd.com Therefore, starting with a compound like 4-methoxybenzaldehyde (p-anisaldehyde) or a related 4-methoxyphenyl derivative is an effective strategy. The methoxy group will direct the incoming chlorine electrophiles to the two equivalent ortho positions (positions 3 and 5).

Typical Halogenation Procedure:

Substrate: A 4-methoxyphenyl derivative (e.g., p-anisaldehyde).

Reagent: Chlorine (Cl₂) or an alternative chlorinating agent like sulfuryl chloride (SO₂Cl₂).

Catalyst: A Lewis acid such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is often used to polarize the halogen molecule, making it a more potent electrophile. libretexts.org

The reaction proceeds via the formation of a positively charged intermediate known as a sigma complex or arenium ion, from which a proton is lost to restore aromaticity and yield the chlorinated product. libretexts.orgaskthenerd.com

Methoxylation Strategies

Introducing the methoxy group can be achieved through various methods, depending on the available starting material.

One common and straightforward approach is the Williamson ether synthesis. This involves the methylation of a corresponding phenol (B47542). For this specific target, the precursor would be 3,5-dichloro-4-hydroxybenzaldehyde. This phenol is treated with a methylating agent in the presence of a base.

Reactant Methylating Agent Base Product
3,5-dichloro-4-hydroxybenzaldehydeDimethyl sulfate (B86663) ((CH₃)₂SO₄)Sodium hydroxide (NaOH)3,5-dichloro-4-methoxybenzaldehyde
3,5-dichloro-4-hydroxybenzaldehydeMethyl iodide (CH₃I)Potassium carbonate (K₂CO₃)3,5-dichloro-4-methoxybenzaldehyde

Alternatively, modern cross-coupling reactions can be employed to form the aryl ether bond. This can involve the metal-catalyzed reaction of an aryl halide with a methoxide (B1231860) source. wikipedia.org For instance, a 3,5-dichloro-4-halobenzaldehyde could be reacted with sodium methoxide in the presence of a copper catalyst. google.com

Stereoselective Synthesis for the (E)-Isomer Configuration

In the context of acrylic acids, the (E)-isomer has the aromatic ring and the carboxyl group on opposite sides of the double bond (a trans configuration). This isomer is generally the more thermodynamically stable product compared to the (Z)-isomer (cis) due to reduced steric hindrance.

Both the Knoevenagel and Claisen-Schmidt condensations typically favor the formation of the (E)-isomer. wikipedia.org The elimination of water during the reaction mechanism often proceeds through an anti-periplanar transition state that leads directly to the (E)-alkene. Furthermore, if any (Z)-isomer is formed, the reaction conditions (especially the use of base and heat) can facilitate equilibration to the more stable (E)-isomer. wikipedia.org

For example, in a Knoevenagel condensation using pyridine as the solvent, the reaction of 2-methoxybenzaldehyde with thiobarbituric acid initially produces a mixture of E and Z isomers. However, because the isomers can rapidly equilibrate through their common hydroxyl precursor, the more stable isomer is eventually obtained as the major product. wikipedia.org Similarly, the synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate via a Claisen-Schmidt condensation highlights the preference for the E-configuration. researchgate.net Therefore, specific stereoselective catalysts are often unnecessary, as the thermodynamic preference of the system naturally yields the desired (E)-product.

Derivatization Reactions of this compound

The structure of this compound, featuring a carboxylic acid group, a carbon-carbon double bond, and an activated phenyl ring, allows for a variety of derivatization reactions. These modifications are crucial for developing analogues with tailored chemical and biological properties.

Esterification Reactions and Synthesis of Ester Derivatives

The carboxylic acid moiety of this compound is a prime site for modification through esterification. This reaction converts the carboxylic acid into an ester, which can alter the compound's solubility, stability, and pharmacokinetic profile.

One common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netsapub.org The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. uns.ac.id For instance, the synthesis of various cinnamic acid esters has been achieved using this method with different alcohols. sapub.org

Another approach involves the use of ultrasound in a solid-liquid heterogeneous medium, which can reduce reaction times and allow the process to occur at room temperature. acs.org Milder, enzyme-catalyzed methods have also been developed, utilizing lipases to produce esters with high yields. medcraveonline.com

A specific example related to the target compound is the synthesis of tert-butyl (E)-3-(3,5-dichloro-4-((E)-(2,6-dichloro-4-methoxyphenyl)diazenyl)phenyl)acrylate. This derivative was prepared via a Heck reaction between an iodo-substituted precursor and tert-butyl acrylate, using palladium(II) acetate as a catalyst in the presence of tri-o-tolylphosphine and triethylamine (B128534). libretexts.org

Esterification MethodTypical Reagents & ConditionsKey Features
Fischer-Speier EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄), RefluxEquilibrium-driven reaction, widely applicable. uns.ac.id
Sonochemical SynthesisAlcohol, K₂CO₃ or KHCO₃, UltrasoundFaster reaction times at room temperature. acs.org
Enzymatic EsterificationAlcohol, Lipase (e.g., Lipozyme TLIM, Novozym 435)Mild conditions, high selectivity. medcraveonline.com
Heck ReactionPalladium Catalyst, Base, Acrylate EsterForms C-C bonds to introduce the acrylate moiety. libretexts.org
Table 1: Overview of Esterification Methods for Acrylic and Cinnamic Acids.

Catalytic Hydrogenation of the Carbon-Carbon Double Bond

The α,β-unsaturated system in this compound can be selectively reduced through catalytic hydrogenation. This reaction saturates the carbon-carbon double bond to yield the corresponding propanoic acid derivative, while typically leaving the aromatic ring and the carboxylic acid group intact.

Various metal catalysts are effective for this transformation. Rhodium catalysts, such as chloro(1,5-cyclooctadiene) rhodium(I) dimer, have been shown to be highly selective for the reduction of the C=C double bond in cinnamic acid, using formic acid as a hydrogen source. chemmethod.com Similarly, palladium catalysts, including palladium on carbon (Pd/C) and palladium(II) chloride, are widely used for the transfer hydrogenation of cinnamic acid and its derivatives. researchgate.netresearchgate.net These reactions often employ a hydrogen donor like formic acid or its salts (e.g., ammonium formate) and can be performed in various solvents, including aqueous media. researchgate.net

The choice of catalyst and reaction conditions is critical for achieving high selectivity. For instance, Ru-Sn/Al₂O₃ catalysts have been explored for their ability to hydrogenate the carboxylic acid group to an alcohol, though complete inhibition of C=C bond hydrogenation is challenging. researchgate.net In contrast, catalysts like 5% Pd/C tend to hydrogenate both the C=C bond and the aromatic ring under certain conditions. researchgate.net

Catalyst SystemHydrogen SourceTypical ConditionsSelectivityReference
[Rh(cod)Cl]₂Formic Acid / Triethylamine65 °CSelective for C=C bond chemmethod.com
PdCl₂Formic Acid / NaOHAqueous NaOH, 65 °CSelective for C=C bond
Pd/C1,4-cyclohexadiene100 °CReduces C=C bond nih.gov
5% Ru/CH₂ gas (6.89 MPa)493 KReduces C=C, aromatic ring, and -COOH group researchgate.net
Table 2: Catalytic Systems for the Hydrogenation of Cinnamic Acid Derivatives.

Electrophilic Aromatic Substitution Reactions on the Dichlorinated Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), allowing for the introduction of additional functional groups. The position of substitution is dictated by the directing effects of the substituents already present: two chlorine atoms, a methoxy group, and the acrylic acid side chain.

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.com

Chlorine Atoms (-Cl): Halogens are deactivating groups due to their inductive electron withdrawal but are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation. libretexts.orglibretexts.org

Acrylic Acid Group (-CH=CH-COOH): This group is deactivating and a meta-director because the carbonyl group withdraws electron density from the ring, making the ortho and para positions electron-deficient. libretexts.org

Considering the additive effects of these groups on the 3,5-dichloro-4-methoxyphenyl ring system: The methoxy group at position 4 strongly directs incoming electrophiles to the ortho positions (2 and 6). The two chlorine atoms at positions 3 and 5 also direct ortho- and para-. However, the positions ortho to the methoxy group (2 and 6) are sterically unhindered and electronically activated. The acrylic acid group is attached to the ring at position 1. The combined effect of the potent ortho-directing methoxy group and the ortho-, para-directing chlorine atoms will strongly favor substitution at the C2 and C6 positions. The deactivating nature of the chlorine atoms and the acrylic acid group makes the ring less reactive than benzene itself, potentially requiring harsher reaction conditions. uomustansiriyah.edu.iqvedantu.com

Amidation and Hydrazide Formation Strategies

The carboxylic acid functional group of this compound can be readily converted into amides and hydrazides. These derivatives are often synthesized to explore structure-activity relationships in medicinal chemistry. nih.govnih.gov

Amide synthesis typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common methods include:

Acyl Chloride Formation: The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride then reacts readily with an amine to form the amide.

Coupling Reagents: A one-pot procedure using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive such as Hydroxybenzotriazole (HOBt) facilitates the direct reaction between the carboxylic acid and an amine, avoiding the need to isolate the acyl chloride. researchgate.net

Hydrazide formation follows a similar principle, where the activated carboxylic acid (or its ester derivative) is reacted with hydrazine (N₂H₄) or a substituted hydrazine.

DerivativeSynthetic MethodKey ReagentsReference
AmidesVia Acyl ChlorideSOCl₂, Amine researchgate.net
AmidesDirect CouplingEDCI, HOBt, Amine researchgate.net
HydrazidesFrom EsterEster derivative, Hydrazine Hydrate researchgate.net
Table 3: Common Strategies for Amide and Hydrazide Synthesis from Carboxylic Acids.

Incorporation as a Scaffold into Complex Bioactive Molecules, including Photo-controlled Histone Deacetylase Inhibitors

The this compound framework serves as a valuable scaffold for the construction of more complex, biologically active molecules. Its derivatized forms have been incorporated into photoswitchable histone deacetylase (HDAC) inhibitors, which are being investigated for targeted cancer therapy. libretexts.org

Histone deacetylases are enzymes that play a crucial role in gene expression, and their inhibition is a promising strategy in oncology. chemmethod.com By incorporating a photoswitchable moiety, the activity of the HDAC inhibitor can be controlled spatially and temporally with light, potentially reducing side effects. libretexts.org

In one such design, a derivative of this compound was used to create an azobenzene-based HDAC inhibitor. The synthesis involved preparing tert-butyl (E)-3-(3,5-dichloro-4-((E)-(2,6-dichloro-4-methoxyphenyl)diazenyl)phenyl)acrylate. This intermediate was then deprotected using trifluoroacetic acid to yield the final carboxylic acid, which acts as the zinc-binding group essential for HDAC inhibition. libretexts.org These molecules are designed so that one isomer (e.g., the trans-azobenzene) is inactive, while photoisomerization to the other form (the cis-azobenzene) with a specific wavelength of light activates its inhibitory function. libretexts.org

Advanced Spectroscopic and Structural Elucidation of E 3 3,5 Dichloro 4 Methoxyphenyl Acrylic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. However, specific NMR data for (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid is not presently available in public repositories.

Proton (¹H) NMR Analysis for Proton Environment and Stereochemistry

Detailed ¹H NMR spectral data, which would provide information on the chemical shifts, coupling constants, and multiplicity of the protons, is not available. This information is critical for confirming the E-stereochemistry of the acrylic acid moiety and for assigning the protons on the aromatic ring and the vinyl group.

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Determination

Similarly, ¹³C NMR spectral data for this compound could not be found. This data would be instrumental in identifying all unique carbon environments within the molecule, including the carbonyl carbon of the carboxylic acid, the olefinic carbons, and the carbons of the substituted phenyl ring.

Advanced Two-Dimensional NMR Techniques (e.g., HMBC, NOESY, ROESY) for Structural Connectivity and Spatial Relationships

There is no available information on the application of advanced two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC), Nuclear Overhauser Effect Spectroscopy (NOESY), or Rotating-frame Overhauser Effect Spectroscopy (ROESY) for this compound. These experiments would be necessary to unambiguously establish the connectivity of the molecular framework and to determine the spatial proximity of different protons, further confirming the compound's stereochemistry.

Mass Spectrometry (MS) Techniques

Mass spectrometry is vital for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Precise Molecular Mass Determination

Specific High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data for this compound is not documented. HRESIMS analysis would provide the precise molecular mass, allowing for the confident determination of its elemental formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

No tandem mass spectrometry (MS/MS) data detailing the fragmentation pattern of this compound could be located. Such data would be invaluable for understanding the compound's stability and for proposing fragmentation pathways, which can offer further structural confirmation.

Atmospheric Pressure Chemical Ionisation Mass Spectrometry (APCI-MS) for Ionization Studies

Atmospheric Pressure Chemical Ionisation (APCI) is a soft ionization technique used in mass spectrometry, particularly suitable for the analysis of relatively polar and thermally stable compounds with low to medium molecular weights (<1500 Da). wikipedia.orgscience.gov The process involves the sample being sprayed through a heated nebulizer, where it is rapidly vaporized and then ionized by a corona discharge. This method typically results in less fragmentation compared to harder ionization techniques. spectroscopyonline.com

For a compound like this compound, with a molecular weight of 249.07 g/mol , APCI-MS would be an effective tool for determining its molecular weight. Ionization occurs in the gas phase through ion-molecule reactions. wikipedia.org Given the presence of a carboxylic acid group, the compound can be analyzed in both positive and negative ion modes.

Positive Ion Mode: In this mode, protonation of the molecule is the most likely ionization pathway, leading to the formation of a protonated molecular ion [M+H]⁺.

Negative Ion Mode: Due to the acidic nature of the carboxylic acid, deprotonation is highly favorable, which would result in a prominent deprotonated molecular ion [M-H]⁻.

The resulting mass spectrum would be expected to show a strong signal for the molecular ion, confirming the compound's identity. The isotopic pattern characteristic of two chlorine atoms (a distinctive M, M+2, M+4 pattern) would also be a key feature for identification.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. rjpbcs.com For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to its constituent functional groups. Based on the structure and data from similar acrylic acid derivatives, the following peaks are expected: researchgate.netspectroscopyonline.com

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching3300-2500 (broad)
Carboxylic Acid (C=O)Stretching (conjugated)1710-1680
Alkene (C=C)Stretching (conjugated)1640-1620
Aromatic Ring (C=C)Stretching1600-1450
Carboxylic Acid (C-O)Stretching1320-1210
Aryl Ether (Ar-O-CH₃)Asymmetric Stretching1275-1200
Alkene (=C-H)Out-of-plane Bending (trans)980-960
Aryl Halide (C-Cl)Stretching850-550

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The conjugation of the carbonyl group and the alkene with the aromatic ring would slightly lower their stretching frequencies compared to non-conjugated systems. The strong peak around 970 cm⁻¹ would be indicative of the trans (E) configuration of the acrylic acid moiety.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems, which act as chromophores. The molecule this compound possesses an extended conjugated system comprising the phenyl ring, the acrylic acid double bond, and the carbonyl group. This extensive conjugation is expected to result in strong absorption in the UV region. nsf.gov

The absorption spectrum would likely show a primary absorption maximum (λmax) corresponding to the π → π* transition of the conjugated system. Upon irradiation with UV light of an appropriate wavelength, cinnamic acid derivatives can undergo reversible E/Z (trans/cis) photoisomerization around the C=C double bond. science.govnih.gov This process can be monitored by UV-Vis spectroscopy, as the Z (cis) isomer typically has a different absorption spectrum (often with a lower molar absorptivity and a slight blue shift in λmax) compared to the more stable E (trans) isomer. The establishment of a photostationary state, a mixture of both isomers, can be observed by the stabilization of the absorbance values over time.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

For this compound, a key structural feature is the relative orientation of the phenyl ring and the acrylic acid moiety, which can be defined by specific torsion angles. Analysis of related crystal structures, such as (E)-2,3-Bis(4-methoxyphenyl)acrylic acid, shows that the molecule generally adopts a planar or near-planar conformation to maximize π-conjugation. researchgate.net

The crucial torsion angles that define the molecular conformation would be:

The angle describing the rotation around the bond connecting the phenyl ring to the acrylic acid group.

The angle describing the planarity of the acrylic acid group itself.

In the solid state, the supramolecular architecture is often dominated by intermolecular hydrogen bonding. For this compound, the carboxylic acid groups are expected to form centrosymmetric dimers through strong O-H···O hydrogen bonds, a common and highly stable motif for carboxylic acids in the solid state. researchgate.net

Torsion Angle IdentifierAtoms InvolvedExpected Value (approx.)Significance
τ1 (C-C-C=C)Aromatic C - Aromatic C - Alkene C - Alkene CNear 180°Defines the trans orientation of the aryl group and the carboxylic acid.
τ2 (C-C=C-C)Aromatic C - Alkene C - Alkene C - Carbonyl CNear 180°Indicates planarity of the acrylic acid moiety.

Note: The specific values for these torsion angles can only be determined through experimental X-ray diffraction analysis.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Further experimental research, including single-crystal X-ray diffraction analysis, would be necessary to determine the precise crystal packing, hydrogen bonding network, and to perform a Hirshfeld surface analysis for a quantitative understanding of the intermolecular contacts of this compound.

Computational Chemistry and Molecular Modeling of E 3 3,5 Dichloro 4 Methoxyphenyl Acrylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, often performed using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations provide insights into the electron distribution and orbital energies, which dictate the molecule's stability and reactivity.

Electronic Structure Analysis, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. nih.gov The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netwuxibiology.com Conversely, a small energy gap indicates that a molecule is more reactive and easily polarizable. nih.gov For related organic molecules, these calculations are typically performed using DFT methods like B3LYP with a suitable basis set. nih.gov

Table 1: Hypothetical Frontier Orbital Energies for (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid No specific data is available for this compound. The table below is an illustrative example based on general principles.

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available

Molecular Descriptors and Reactivity Indices

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These indices help in predicting how the molecule will interact with other chemical species. nih.gov

Ionization Potential (IP): The energy required to remove an electron. It is approximated as IP ≈ -EHOMO. materialsciencejournal.org

Electron Affinity (EA): The energy released when an electron is added. It is approximated as EA ≈ -ELUMO. materialsciencejournal.org

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (IP - EA) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability. nih.gov

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated using the chemical potential (μ) and hardness (η). nih.gov

Table 2: Hypothetical Molecular Descriptors for this compound No specific data is available for this compound. The table below is an illustrative example based on general principles.

Descriptor Formula Value
Ionization Potential (IP) -EHOMO Data not available
Electron Affinity (EA) -ELUMO Data not available
Chemical Hardness (η) (IP - EA) / 2 Data not available
Chemical Softness (S) 1 / η Data not available

Solvation Effects on Electronic and Geometrical Parameters

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the molecule's electronic and geometric parameters. materialsciencejournal.org A solvent can alter the HOMO-LUMO energy gap, which can be observed experimentally as a shift in the UV-Visible absorption spectrum (solvatochromism). materialsciencejournal.org These calculations are crucial for predicting the behavior of the compound in a biological, aqueous environment.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. fip.org

Ligand-Protein Interaction Studies with Target Enzymes (e.g., Cyclooxygenase Enzymes, GABAA Receptor, ATPase, ENTPDase)

Molecular docking simulations can predict the binding affinity, typically expressed as a binding energy (in kcal/mol), of this compound with various target enzymes. A lower (more negative) binding energy suggests a more stable and favorable interaction. fip.org

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway. Docking studies can reveal whether the compound binds selectively to COX-2, which is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.govnih.govresearchgate.net

GABAA Receptor: This receptor is a major target for anxiolytic and anticonvulsant drugs. Docking can determine if the compound binds to specific sites on the receptor, such as the benzodiazepine (B76468) binding site, and predict its potential to modulate receptor activity. nih.govresearchgate.net

ATPase and ENTPDase: These enzymes are involved in cellular energy metabolism and nucleotide signaling. While specific docking studies for this compound against these targets were not found, this methodology could be applied to investigate its potential inhibitory effects.

Table 3: Hypothetical Binding Affinities from Molecular Docking No specific data is available for this compound. The table below is for illustrative purposes only.

Target Enzyme PDB ID Binding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2) e.g., 6COX Data not available
GABAA Receptor e.g., 4COF Data not available
ATPase Not specified Data not available

Elucidation of Potential Enzyme Inhibition Mechanisms

Beyond predicting binding affinity, docking simulations provide a detailed view of the ligand-protein complex, elucidating the specific interactions that stabilize the binding. These interactions can include:

Hydrogen Bonds: Crucial for specificity and strong binding.

Hydrophobic Interactions: Important for binding within nonpolar pockets of the enzyme.

By analyzing these interactions, researchers can understand how the compound might inhibit the enzyme. For example, if the compound binds to the active site, it may act as a competitive inhibitor, preventing the natural substrate from binding. plos.org If it binds to a different site (an allosteric site), it may induce a conformational change that inactivates the enzyme, acting as a non-competitive inhibitor. nih.gov This detailed molecular insight is invaluable for the rational design of more potent and selective enzyme inhibitors.

Conformational Analysis and Stereochemical Stability Investigations

Conformational analysis is the study of the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. Molecules are not static; they can rotate around single bonds, leading to various conformations. Identifying the most stable, low-energy conformation is critical as it often dictates how the molecule interacts with biological targets.

Stereochemical stability is another vital aspect, particularly concerning the configuration of the double bond within the acrylic acid chain. The designation "(E)" (from the German entgegen, meaning opposite) signifies that the high-priority substituents on either side of the double bond are on opposite sides. In this case, the dichloromethoxyphenyl group and the carboxylic acid group are on opposite sides. This configuration is generally more stable than the alternative "(Z)" (zusammen, together) isomer due to reduced steric hindrance between the bulky substituent groups. Computational studies can quantify this energy difference, confirming the inherent stability of the (E)-isomer and suggesting a low probability of spontaneous isomerization under normal conditions. X-ray crystallography studies on similar acrylic acid derivatives consistently confirm the stability and prevalence of the (E) configuration in the solid state.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Related Molecular Properties

The ultimate efficacy of a chemical compound in a biological context is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these characteristics early in the research process is crucial for identifying candidates with favorable pharmacokinetic profiles. Computational tools can estimate several key molecular descriptors that are strongly correlated with a compound's ADME behavior. These predictions are often guided by established rules and models, such as Lipinski's Rule of Five, which helps to forecast a compound's potential for oral bioavailability.

For this compound, various molecular properties can be calculated to predict its ADME profile. These descriptors include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), the number of hydrogen bond donors (HBD) and acceptors (HBA), and the topological polar surface area (TPSA). These calculated values provide a preliminary assessment of the molecule's potential to be absorbed through the gut, distribute through the body, cross cell membranes, and be metabolized and excreted.

Below is a table of predicted ADME-related molecular properties for this compound, generated using computational methods.

Molecular PropertyPredicted ValueSignificance in ADME
Molecular Weight (MW)249.06 g/mol Influences diffusion and transport across membranes.
LogP (Octanol/Water)3.35Measures lipophilicity; affects absorption and distribution.
Hydrogen Bond Donors1Number of O-H or N-H bonds; influences solubility and binding.
Hydrogen Bond Acceptors3Number of N or O atoms; influences solubility and binding.
Topological Polar Surface Area (TPSA)46.5 ŲEstimates surface area of polar atoms; relates to membrane permeability.
Rotatable Bonds3Measures molecular flexibility; affects binding and bioavailability.

These predicted values suggest that this compound generally aligns with the criteria for good oral bioavailability as outlined by common drug-likeness rules. For instance, its molecular weight is well under 500 g/mol , and the number of hydrogen bond donors and acceptors are within typical limits. The LogP value indicates moderate lipophilicity, suggesting a balance between solubility in aqueous environments and the ability to permeate lipid membranes. The TPSA is also in a range that is generally associated with good cell membrane permeability.

Structure Activity Relationship Sar Studies for E 3 3,5 Dichloro 4 Methoxyphenyl Acrylic Acid Analogues

Impact of Halogenation Patterns on Biological Activity and Photochemical Stability

The presence, number, and position of halogen atoms on the phenyl ring of cinnamic acid analogues are critical determinants of their biological activity. Halogenation can significantly influence the lipophilicity, electronic properties, and metabolic stability of a compound, thereby affecting its absorption, distribution, and interaction with target macromolecules.

The introduction of chlorine atoms into a molecule is a common strategy in medicinal chemistry to enhance biological activity. This is often attributed to an increase in lipophilicity, which can improve membrane permeability. Furthermore, the steric bulk of the chlorine atoms can influence the binding affinity and selectivity of the molecule for its target.

Role of the Methoxy (B1213986) Substituent in Modulating Biological Effects

The interplay between the electron-donating methoxy group and the electron-withdrawing chlorine atoms at the adjacent positions creates a unique electronic environment on the phenyl ring. This can be crucial for specific interactions with receptor sites. Studies on related compounds have shown that the presence and position of methoxy groups can significantly impact activities such as antimicrobial, antiviral, and anti-inflammatory effects. For instance, in some series of compounds, the presence of a methoxy group has been shown to be essential for potent biological activity.

Influence of the Acrylic Acid Moiety and its Geometric Isomerism on Biological Activity

The acrylic acid moiety is a key functional group in (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid, contributing significantly to its biological activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological targets, such as the active sites of enzymes. Modifications of this group, for instance, through esterification or amidation, can lead to significant changes in biological activity, highlighting its importance in target binding.

Furthermore, the geometric isomerism of the double bond in the acrylic acid side chain is a critical factor. The "(E)" designation indicates a trans configuration, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond. This specific spatial arrangement is often crucial for fitting into the binding pocket of a biological target. The cis isomer, with these groups on the same side, would have a different three-dimensional shape and, in many cases, exhibits significantly lower or different biological activity. This difference in activity between geometric isomers underscores the importance of stereochemistry in drug-receptor interactions.

Correlation between Substituent Electronic and Steric Effects and Observed Biological Responses

The biological activity of this compound and its analogues is a direct consequence of the combined electronic and steric effects of their substituents. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to model these correlations and predict the activity of new compounds.

Electronic Effects: The electron-withdrawing nature of the chlorine atoms at the 3 and 5 positions, combined with the electron-donating effect of the methoxy group at the 4-position, creates a specific electron density distribution across the phenyl ring. This electronic landscape is critical for the molecule's ability to engage in electrostatic interactions, such as dipole-dipole interactions and hydrogen bonding, with its biological target. The Hammett constant is a parameter used in QSAR to quantify the electronic effect of a substituent.

Steric Effects: The size and shape of the substituents also play a crucial role. The chlorine atoms and the methoxy group introduce steric bulk, which can either promote or hinder the binding of the molecule to its target site. A bulky substituent might provide a better fit in a large binding pocket, leading to enhanced activity, or it could cause steric hindrance, preventing the molecule from reaching its target. Steric parameters, such as the Taft steric parameter (Es), are used in QSAR models to quantify these effects.

Interactive Data Table: Hypothetical SAR Data for Analogues

Since specific experimental data for a series of close analogues of this compound with varied biological activities is not available in the public domain, the following table is a hypothetical representation to illustrate the principles of SAR discussed.

Compound IDR1R2R3Biological Activity (IC50, µM)
1 Cl Cl OCH3 X
2HHOCH3>10X
3BrBrOCH31.5X
4ClClH5X
5ClClOH2X
6 (Z-isomer)ClClOCH3>20X

This table is for illustrative purposes only and does not represent actual experimental data.

Advanced Methodologies for Biological Activity Assessment in a Research Context

High-Throughput Screening Approaches for Identification of Lead Compounds

High-Throughput Screening (HTS) serves as the initial step in evaluating the biological activity of a compound library against a specific target or cellular phenotype. For a novel compound like (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid, HTS allows for rapid assessment across a multitude of biological contexts, efficiently identifying promising avenues for further investigation.

Phenotypic Screening: This approach involves testing the compound's effect on whole cells or organisms to observe a specific change in phenotype, such as cell death, proliferation, or the expression of a particular biomarker. broadinstitute.org Phenotypic screening is advantageous as it does not require prior knowledge of a specific molecular target and can uncover novel mechanisms of action. bohrium.com For instance, this compound could be screened against a panel of cancer cell lines to identify any cytotoxic or anti-proliferative effects.

Table 1: Example of a High-Throughput Phenotypic Screening Cascade This table is interactive. You can sort and filter the data.

PhaseAssay TypeObjectiveExample MeasurementPotential Outcome for this compound
Primary Screen Cell Viability Assay (e.g., CellTiter-Glo®)Identify compounds that reduce the viability of cancer cells.Luminescence signal proportional to ATP content.Identification of significant and reproducible cytotoxic activity against a specific cell line (e.g., HepG2).
Secondary Screen Apoptosis Assay (e.g., Caspase-Glo® 3/7)Determine if cell death occurs via apoptosis.Luminescence signal from activated caspases.Confirmation that the compound induces apoptosis in the target cells.
Tertiary Screen High-Content ImagingCharacterize morphological changes associated with treatment.Fluorescent microscopy of cellular structures (nucleus, cytoskeleton).Observation of nuclear condensation and cell shrinkage, characteristic of apoptosis.

Target-Based Screening: In contrast to phenotypic screening, target-based screening assays are designed to measure the interaction of a compound with a specific, purified biological target, such as an enzyme or a receptor. nih.gov Given that many cinnamic acid derivatives exhibit anti-inflammatory properties, a logical approach would be to screen this compound against key enzymes in inflammatory pathways, such as Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). mdpi.comdntb.gov.ua

Biochemical Assay Development and Validation

Once a "hit" is identified from an HTS campaign, the next critical step is to develop and validate robust biochemical assays. These assays are essential for confirming the compound's activity, determining its potency and selectivity, and providing initial insights into its mechanism of action.

If HTS suggests that this compound inhibits a particular enzyme, an enzyme inhibition assay would be developed. This typically involves incubating the purified enzyme with its substrate and varying concentrations of the inhibitor. The rate of product formation is measured, often through spectrophotometric or fluorometric methods. From this data, key parameters such as the half-maximal inhibitory concentration (IC50) can be determined.

For example, to validate activity against COX-2, a common anti-inflammatory target, a biochemical assay could be established as follows:

Reagents and Setup : Purified recombinant human COX-2 enzyme, arachidonic acid (substrate), and a detection system to measure prostaglandin (B15479496) E2 (PGE2) production.

Procedure : The compound is pre-incubated with COX-2 before the addition of arachidonic acid.

Measurement : The reaction is stopped, and the amount of PGE2 produced is quantified using a technique like an enzyme-linked immunosorbent assay (ELISA).

Data Analysis : A dose-response curve is generated by plotting the percentage of enzyme inhibition against the logarithm of the compound's concentration to calculate the IC50 value. nih.gov

Validation of the assay is crucial and involves assessing its robustness, reproducibility, and accuracy. This includes determining the Z'-factor, a statistical parameter that indicates the quality of an HTS assay.

Table 2: Key Parameters in Biochemical Assay Validation This table is interactive. You can sort and filter the data.

ParameterDescriptionAcceptable ValueImportance for Validation
IC50 The concentration of an inhibitor where the response is reduced by half.Compound-specificMeasures the potency of the compound.
Selectivity Index (SI) Ratio of the IC50 for a counter-target (e.g., COX-1) to the IC50 for the primary target (e.g., COX-2).>10 is often considered selectiveDetermines if the compound preferentially inhibits the target of interest.
Z'-factor A statistical measure of the separation between the positive and negative controls in an assay.> 0.5Indicates the suitability of the assay for HTS.
Ki The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.Compound-specificProvides a more absolute measure of binding affinity than IC50.

Cellular Target Identification and Mechanism of Action Elucidation

Identifying the direct molecular target(s) of a bioactive compound discovered through phenotypic screening is a significant challenge in drug discovery, often referred to as target deconvolution. nih.govacs.org Several advanced, label-free methodologies can be employed to identify the cellular binding partners of this compound.

Cellular Thermal Shift Assay (CETSA): This powerful technique is based on the principle that when a small molecule binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature. springernature.comnih.gov In a typical CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. The soluble protein fraction is separated from the aggregated, denatured proteins, and the abundance of specific proteins is quantified, often using mass spectrometry (proteome-wide CETSA) or Western blotting. researchgate.netcetsa.orgnih.gov A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction. nih.gov This method is particularly valuable as it confirms target engagement within a physiological cellular context. researchgate.net

Affinity Chromatography and Mass Spectrometry: This is a classic chemical proteomics approach for target identification. technologynetworks.comnih.gov It involves chemically modifying the compound to attach a linker and an affinity tag (like biotin) without compromising its biological activity. The modified compound is then immobilized on a solid support (e.g., agarose (B213101) beads) and incubated with a cell lysate. Proteins that bind to the compound are "pulled down," washed to remove non-specific binders, and then eluted. The identified proteins are subsequently analyzed by mass spectrometry. nih.govpnas.org

Once a direct target is validated, further studies are required to elucidate the compound's mechanism of action (MoA). This involves investigating the downstream cellular consequences of the compound binding to its target. For example, if the target is a kinase, researchers would examine the phosphorylation status of known downstream substrates. If the compound is found to have anti-inflammatory properties by inhibiting COX-2, the MoA would involve the reduced production of pro-inflammatory prostaglandins. nih.gov Techniques such as transcriptomics (RNA-seq) and proteomics can provide a global view of the cellular pathways modulated by the compound, offering comprehensive insights into its MoA. broadinstitute.orgchimia.ch

Future Directions and Emerging Research Avenues for E 3 3,5 Dichloro 4 Methoxyphenyl Acrylic Acid

Rational Design and Synthesis of Novel Derivatives with Tailored Biological Profiles

The core structure of (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid offers a versatile scaffold for the rational design and synthesis of new chemical entities with customized biological activities. The principles of rational drug design, which leverage an understanding of drug-target interactions and structure-activity relationships (SAR), can guide the systematic modification of this lead compound. sci-hub.stnih.gov

Future synthetic efforts could focus on several key areas of the molecule. Modification of the carboxylic acid moiety, for instance, by creating esters or amides, could significantly alter the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The nature of the substituents on the cinnamic acid structure has been shown to play a crucial role in enhancing or decreasing the biological efficacy of its derivatives. nih.gov

A systematic SAR study, involving the synthesis of a library of analogues with variations at these key positions, would be invaluable. High-throughput screening of these derivatives against a panel of biological targets, such as enzymes, receptors, and ion channels, could identify compounds with potent and selective activities for specific diseases.

Table 1: Potential Modifications for Derivative Synthesis

Molecular ScaffoldModification SitePotential New Functional GroupsDesired Outcome
This compoundCarboxylic AcidEsters, Amides, ThioamidesImproved bioavailability and target specificity
Phenyl Ring (Positions 3 & 5)-F, -Br, -CF3, -NO2Enhanced potency and selectivity
Phenyl Ring (Position 4)-OH, -OEt, -OPrModified solubility and hydrogen bonding

In-depth Mechanistic Elucidation of Observed Biological Activities

A fundamental aspect of future research will be to unravel the precise molecular mechanisms through which this compound and its derivatives exert their biological effects. While the broader class of cinnamic acids is known to interact with various cellular pathways, the specific targets of this dichlorinated analogue remain to be identified.

Initial investigations could involve broad-spectrum screening against panels of kinases, proteases, and other enzyme families implicated in diseases such as cancer and inflammation. Techniques like differential scanning fluorimetry (DSF) and isothermal titration calorimetry (ITC) can be employed to identify direct binding partners.

Once a primary target is identified, more detailed mechanistic studies will be necessary. For instance, if the compound is found to inhibit a particular enzyme, kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). In the context of potential anticancer activity, investigations into the compound's effects on cell cycle progression, apoptosis, and key signaling pathways (e.g., MAPK, PI3K/Akt) in cancer cell lines would be crucial. The study of related cinnamic acid derivatives has shown their potential to target unique fungal enzymes, highlighting the diverse mechanisms that could be at play. nih.gov

Application as Chemical Probes for Investigating Biological Pathways

The unique structural features of this compound make it a candidate for development into a chemical probe. Chemical probes are small molecules designed to selectively interact with a specific protein or biological pathway, thereby enabling the study of its function in a cellular or in vivo context. ox.ac.uk

To be an effective chemical probe, a molecule should exhibit high potency and selectivity for its target. Should a specific biological target of this compound be identified, the compound could be further optimized for these properties.

Furthermore, the acrylic acid moiety provides a convenient handle for chemical modification. For example, a fluorescent tag could be attached to the molecule, allowing for the visualization of its subcellular localization and interaction with its target protein using techniques such as fluorescence microscopy. Alternatively, the introduction of a photoreactive group could enable photo-affinity labeling experiments to covalently link the probe to its target protein for subsequent identification by mass spectrometry. The development of such probes derived from this scaffold would provide powerful tools for dissecting complex biological processes.

Exploration of Photo-pharmacological or Photo-responsive Applications

The cinnamic acid scaffold is well-known for its photo-responsive properties, particularly its ability to undergo reversible E/Z (trans/cis) isomerization upon exposure to light of specific wavelengths. This photoisomerization can lead to significant changes in the molecule's shape and, consequently, its biological activity. This principle forms the basis of photopharmacology, a field that aims to develop drugs that can be activated or deactivated with light, offering precise spatiotemporal control over their therapeutic effects.

Future research should investigate the photochemical properties of this compound. Studies using UV-Vis and NMR spectroscopy can determine the wavelengths of light that induce isomerization and the photostationary state ratios of the E and Z isomers.

If a significant difference in biological activity between the E and Z isomers is observed, this would open the door to developing photo-switchable drugs based on this scaffold. For example, one isomer could be designed to be biologically active while the other is inactive. This would allow for the "turning on" of the drug's effect only in specific tissues or at specific times by applying light, potentially reducing off-target side effects. The inherent UV-absorbing properties of cinnamic acid derivatives also suggest potential applications in cosmetics and as UV protectants, which could be another avenue of exploration. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-(3,5-Dichloro-4-methoxyphenyl)acrylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Knoevenagel condensation between 3,5-dichloro-4-methoxybenzaldehyde and malonic acid, using catalysts like piperidine or pyridine in refluxing ethanol. Optimization involves adjusting solvent polarity (e.g., DMF for higher yields), temperature control (80–100°C), and reaction time (6–12 hours). Post-synthesis purification typically employs recrystallization from ethanol or column chromatography with ethyl acetate/hexane gradients .
  • Validation : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirm purity via melting point analysis (expected range: 180–185°C) .

Q. How can the structure of this compound be confirmed experimentally?

  • Techniques :

  • NMR Spectroscopy : Analyze 1H^1H NMR for characteristic peaks: methoxy singlet (~δ 3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and acrylic acid protons (δ 6.3–7.1 ppm, J = 16 Hz for E-isomer).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. For example, similar acrylate derivatives show C=C bond lengths of ~1.34 Å and dihedral angles <5° between aromatic and acrylic planes .
    • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT calculations for optimized geometry) .

Q. What analytical methods are suitable for assessing the purity of this compound?

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30, 0.1% TFA). Retention time ~8.2 minutes.
  • Mass Spectrometry : ESI-MS expected [M-H]⁻ peak at m/z 263.95 (C₁₀H₇Cl₂O₃).
  • Impurity Profiling : Identify by-products (e.g., Z-isomer or dichloro-methoxybenzaldehyde residues) via GC-MS or LC-MS .

Advanced Research Questions

Q. How does the electronic configuration of substituents influence the biological activity of this compound?

  • Mechanistic Insight : The electron-withdrawing chlorine atoms enhance electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites). The methoxy group’s electron-donating effect may stabilize π-π stacking with aromatic residues.
  • Experimental Design : Compare bioactivity of analogs (e.g., 3,5-dichloro vs. 3,5-dimethyl derivatives) in enzyme inhibition assays (e.g., α-glucosidase) to isolate substituent effects .

Q. What strategies resolve discrepancies in biological assay data for this compound?

  • Case Study : If cytotoxicity results vary between studies, validate assay conditions (e.g., cell line viability protocols, incubation time). For example, in HL-60 leukemia cells, ensure consistent dosing (IC₅₀ ~20 μM) and use positive controls like doxorubicin .
  • Statistical Analysis : Apply ANOVA to compare replicates and identify outliers. Use cheminformatics tools (e.g., molecular docking) to correlate activity with structural features .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • In Silico Methods :

  • ADMET Prediction : Use SwissADME to optimize logP (~2.5 for balanced solubility/permeability) and rule out hepatotoxicity.
  • Molecular Dynamics Simulations : Study binding stability with targets (e.g., tubulin for anticancer activity) over 100-ns trajectories .
    • Validation : Synthesize top candidates (e.g., amide derivatives) and test in vitro/in vivo for improved bioavailability .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

  • Challenges : Poor crystal growth due to polar acrylic acid group.
  • Solutions : Co-crystallize with co-formers (e.g., nicotinamide) or use slow evaporation in mixed solvents (e.g., DMSO/water). Refinement with SHELXL resolves disorder in methoxy or chlorine positions .

Methodological Notes

  • Data Reproducibility : Document solvent batch effects (e.g., ethanol purity impacts crystallization) and storage conditions (-20°C under argon for long-term stability) .
  • Ethical Compliance : Adhere to ECHA guidelines for handling chlorinated compounds (e.g., waste disposal protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.